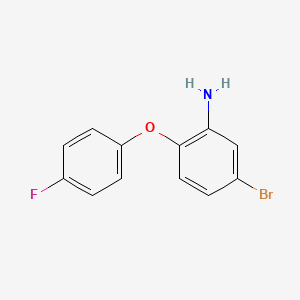

5-Bromo-2-(4-fluorophenoxy)aniline

Description

5-Bromo-2-(4-fluorophenoxy)aniline (CAS: 31081-30-8) is a halogenated aniline derivative featuring a bromine atom at the 5-position and a 4-fluorophenoxy group at the 2-position of the benzene ring. This compound is primarily utilized in industrial and scientific research, particularly as a precursor in organic synthesis and pharmaceutical intermediates . Its molecular formula is C₁₂H₉BrFNO, with a molecular weight of 283.11 g/mol. The fluorine atom on the phenoxy group enhances electron-withdrawing effects, influencing reactivity in coupling and cyclization reactions .

Properties

IUPAC Name |

5-bromo-2-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLZCMSKHTZAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649873 | |

| Record name | 5-Bromo-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31081-30-8 | |

| Record name | 5-Bromo-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(4-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-(4-fluorophenoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Quinone Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(4-fluorophenoxy)aniline has garnered attention for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceuticals, including:

- Sodium-glucose cotransporter 2 (SGLT2) inhibitors: These compounds are currently being explored for their efficacy in diabetes treatment. The synthesis of SGLT2 inhibitors often involves this compound as a critical precursor .

- Anticancer agents: Research indicates that derivatives of this compound can inhibit specific enzymes associated with cancer progression, such as SMYD2, showing promising IC50 values around 1.7 µM .

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly pesticides and herbicides. Its halogenated structure enhances its bioactivity against various pests and pathogens, making it a suitable candidate for the formulation of effective agricultural products.

Materials Science

In materials science, this compound is employed in the synthesis of specialty chemicals and polymers. Its unique properties allow for modifications that can lead to improved performance in applications such as dyes and pigments.

Reaction Mechanisms

The compound can participate in several types of chemical reactions:

- Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds, making it essential for synthesizing complex organic molecules.

- Electrophilic Aromatic Substitution: The presence of halogen atoms allows for substitution reactions that can modify the aromatic ring further.

Anticancer Activity

A study focused on the inhibition of SMYD2 found that compounds with similar structural features to this compound exhibited significant anticancer properties. The structure–activity relationship (SAR) analysis highlighted that the positioning of halogen substituents plays a crucial role in enhancing biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| Para | Moderate activity |

| Meta | High potency |

| Ortho | Reduced activity |

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains like Bacillus subtilis and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.

Comparison with Similar Compounds

Substituent Variations in Phenoxy/Sulfanyl-Linked Derivatives

The nature of the linking group (oxygen vs. sulfur) and substituents on the aromatic rings significantly alters physicochemical and reactive properties:

Key Findings :

- Electronic Effects: The 4-fluorophenoxy group in the target compound creates a strong electron-withdrawing environment, facilitating electrophilic substitution at the bromine site .

- Steric Impact: Bulkier substituents (e.g., 3-ethoxyphenoxy) reduce reaction rates in sterically sensitive reactions compared to smaller groups like fluorine .

Halogenation and Substitution Patterns

Variations in halogen type and position influence reactivity and applications:

Key Findings :

- Positional Effects : Bromine at C5 (target compound) favors coupling reactions, while bromine at C4 (e.g., 4-Bromo-5-fluoro-2-methylaniline) is more reactive in Ullmann-type couplings .

- Discontinued Analogs: 3-Chloro-4-(4-fluorophenoxy)aniline (CAS: 139192-88-4) was discontinued, likely due to competing side reactions from the meta-chloro substituent .

Piperazinyl and Heterocyclic Derivatives

Replacement of the phenoxy group with nitrogen-containing moieties alters biological activity and solubility:

Key Findings :

Biological Activity

5-Bromo-2-(4-fluorophenoxy)aniline is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H9BrFNO

- Molecular Weight : 273.11 g/mol

The compound features a bromine atom and a fluorinated phenoxy group, which contribute to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways associated with cancer cell proliferation and apoptosis. Specifically, it has been shown to inhibit certain kinases involved in tumor growth regulation, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against strains such as Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies focusing on its effects on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. For instance, in human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent increase in apoptotic markers:

| Concentration (μM) | Caspase Activation (% Increase) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This apoptotic effect suggests that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted at a pharmaceutical laboratory assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates, yielding promising results that indicated its potential as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In another study, researchers evaluated the effects of this compound on various cancer cell lines, including lung and breast cancers. The results showed that it significantly inhibited cell proliferation and induced apoptosis, suggesting that it could be further developed into an anticancer drug.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-(4-fluorophenoxy)aniline, and how can intermediates be characterized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, a bromo-nitro precursor (e.g., 4-bromo-1-fluoro-2-nitrobenzene) reacts with a nucleophile like 4-fluorophenol under basic conditions (e.g., DIEA) to substitute the fluoride, followed by nitro group reduction to yield the aniline derivative . Characterization of intermediates is performed via HPLC (to monitor reaction progress) and LCMS (to confirm molecular ions). Purity is assessed using column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- X-ray Crystallography (if crystalline) for unambiguous structural determination, as demonstrated for similar brominated aniline derivatives .

- ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns. For example, fluorine substituents induce distinct deshielding effects in NMR spectra .

Advanced: How can reaction conditions be optimized for introducing the 4-fluorophenoxy group in SNAr reactions?

Answer:

Optimization involves:

- Base Selection: Strong bases (e.g., DIEA) improve fluoride displacement by deprotonating the nucleophile (4-fluorophenol) and scavenging HF .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature Control: Elevated temperatures (80–110°C) accelerate SNAr but must balance with side reactions (e.g., decomposition). Reaction progress should be monitored via TLC or HPLC .

Advanced: What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

Answer:

Scale-up challenges often arise from incomplete mixing or heat transfer. Solutions include:

- Kinetic Studies: Use small-scale DOE (Design of Experiments) to identify rate-limiting steps.

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps like nitro reductions .

- In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediates and guides process adjustments .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model the electron-withdrawing effects of bromine and fluorophenoxy groups to predict sites for Suzuki-Miyaura coupling (e.g., bromine substitution).

- Hammett Parameters: Quantify substituent effects on aromatic ring reactivity. The -Br and -O-C6H4-F groups are meta-directing, influencing regioselectivity in further functionalization .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to mitigate inhalation risks, as aromatic amines are potential toxins.

- Waste Disposal: Quench reactive intermediates (e.g., nitro groups) before disposal to prevent exothermic decomposition .

Advanced: How can researchers study the stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to extreme conditions (e.g., 40°C, 75% RH) and monitor degradation via HPLC-MS.

- Box-Behnken Experimental Design: Statistically optimize variables (pH, temperature, light) to model degradation pathways, as applied in aniline stability studies .

- Mechanistic Probes: Use radical scavengers (e.g., BHT) to identify oxidative degradation pathways .

Advanced: What role does this compound play in designing bioactive molecules?

Answer:

The bromine atom serves as a handle for late-stage diversification (e.g., cross-coupling), while the fluorophenoxy group enhances metabolic stability. For example:

- PROTACs: Similar brominated anilines are precursors for E3 ligase-targeting degraders, enabling selective protein degradation .

- Enzyme Inhibitors: Fluorine’s electronegativity modulates binding affinity in enzyme active sites, as seen in kinase inhibitor studies .

Basic: What spectroscopic techniques differentiate this compound from positional isomers?

Answer:

- NOESY NMR: Correlates spatial proximity of substituents (e.g., bromine and fluorophenoxy groups).

- IR Spectroscopy: Identifies N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- XPS: Distinguishes bromine’s binding energy (~70 eV) from other halogens .

Advanced: How can researchers leverage this compound in materials science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.